molecular formula C7H10BrNO2 B13033056 (3S)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL

(3S)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL

Cat. No.: B13033056
M. Wt: 220.06 g/mol
InChI Key: GTLGXLREIQUXBH-YFKPBYRVSA-N
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Description

(3S)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL is a synthetic organic compound that features a brominated furan ring attached to an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL typically involves the bromination of a furan derivative followed by the introduction of the amino alcohol group. A common synthetic route might include:

    Bromination: Starting with a furan derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amino Alcohol Introduction: The brominated furan can then undergo a nucleophilic substitution reaction with an appropriate amino alcohol precursor under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The brominated furan ring can be reduced to form a non-brominated furan derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of non-brominated furan derivatives.

    Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect. The brominated furan ring could play a role in binding to the target, while the amino alcohol group might be involved in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(2-furyl)propan-1-OL: Similar structure but without the bromine atom.

    (3S)-3-Amino-3-(5-chloro(2-furyl))propan-1-OL: Similar structure with a chlorine atom instead of bromine.

    (3S)-3-Amino-3-(5-methyl(2-furyl))propan-1-OL: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in (3S)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL can impart unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its non-brominated or differently substituted analogs.

Properties

Molecular Formula

C7H10BrNO2

Molecular Weight

220.06 g/mol

IUPAC Name

(3S)-3-amino-3-(5-bromofuran-2-yl)propan-1-ol

InChI

InChI=1S/C7H10BrNO2/c8-7-2-1-6(11-7)5(9)3-4-10/h1-2,5,10H,3-4,9H2/t5-/m0/s1

InChI Key

GTLGXLREIQUXBH-YFKPBYRVSA-N

Isomeric SMILES

C1=C(OC(=C1)Br)[C@H](CCO)N

Canonical SMILES

C1=C(OC(=C1)Br)C(CCO)N

Origin of Product

United States

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